Cytotoxicity in A549 and HeLa Cell Lines
In head-to-head cytotoxicity studies, AVLB demonstrates significantly lower potency compared to vinblastine in specific cell lines. For the A549 (non-small cell lung cancer) cell line, AVLB's IC50 was measured at 49 nM, which is a 38 nM difference versus vinblastine's IC50 of 11 nM [1]. A similar trend is observed in the HeLa (cervical cancer) cell line, where AVLB (IC50: 26 nM) is less potent than vinblastine (IC50: 9 nM) by 17 nM [1]. This indicates that while AVLB is less potent in vitro, its in vivo utility is derived from other properties.
~4.5× less potent
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | AVLB IC50: 49 nM (A549), 26 nM (HeLa) |
| Comparator Or Baseline | Vinblastine IC50: 11 nM (A549), 9 nM (HeLa) |
| Quantified Difference | AVLB is 4.5-fold less potent in A549 cells and 2.9-fold less potent in HeLa cells |
| Conditions | SRB assay; human A549 and HeLa cell lines |
Why This Matters
This data confirms AVLB is not a direct potency-equivalent substitute for vinblastine in vitro, making it essential for researchers studying SAR or seeking a different therapeutic window in vivo.
- [1] Shao, Y., et al. (2007). Synthesis and structure–activity relationships study of novel anti-tumor carbamate anhydrovinblastine analogues. Bioorganic & Medicinal Chemistry, 15(15), 5061-5075. View Source
